3-Fluoro-2-iodobenzyl bromide
Overview
Description
3-Fluoro-2-iodobenzyl bromide, also known with the synonyms: 1-(bromomethyl)-3-fluoro-2-iodobenzene and alpha-bromo-3-fluoro-2-iodotoluene, is a building block that belongs to the halogenated benzyl bromides class . It is used in various applications such as industrial research, agrochemicals and is currently being explored in medical studies to treat diseases, for example, cardiovascular, inflammatory, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of compounds similar to 3-Fluoro-2-iodobenzyl bromide has been reported. For instance, the Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes has been used to efficiently synthesize polycyclic indole structures .
Chemical Reactions Analysis
The Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes has been used to efficiently synthesize polycyclic indole structures . This indicates that 3-Fluoro-2-iodobenzyl bromide could potentially participate in similar reactions.
Scientific Research Applications
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Agrochemicals
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Cardiovascular Diseases
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Inflammatory Diseases
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Neurodegenerative Diseases
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Life Science Research
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Cancer Research
- A similar compound, (4-Fluoro-3-Iodobenzyl)Guanidine, has been used in research for imaging and targeted radionuclide therapy of norepinephrine transporter–expressing tumors . Although this is not directly related to 3-Fluoro-2-iodobenzyl bromide, it suggests potential applications in cancer research.
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Environmental Studies
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Biochemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWWTYOLGCJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodobenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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